molecular formula C10H23NO B13594202 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine

Cat. No.: B13594202
M. Wt: 173.30 g/mol
InChI Key: HYGLWTOGXVZGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine (CAS: 1261235-06-6) is a branched aliphatic amine featuring a tert-butoxy ether group at the fourth carbon and two methyl groups at the second carbon of the butanamine backbone. This compound has been reported as a discontinued product, limiting its current availability in synthetic applications .

Structurally, the molecule combines amine functionality with ether and alkyl groups, making it a candidate for use in organic synthesis, particularly as a building block or protecting group.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine

InChI

InChI=1S/C10H23NO/c1-9(2,3)12-7-6-10(4,5)8-11/h6-8,11H2,1-5H3

InChI Key

HYGLWTOGXVZGPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine typically involves the reaction of tert-butyl alcohol with a suitable amine precursor under controlled conditions. One common method involves the use of tert-butyl chloride and a base such as sodium hydroxide to facilitate the formation of the tert-butoxy group. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine may involve continuous flow processes using microreactor technology. This approach allows for more efficient and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butoxy ketones, while reduction can produce tert-butylamines .

Scientific Research Applications

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine involves its interaction with molecular targets through its amine and tert-butoxy functional groups. These interactions can lead to various biochemical and chemical processes, including enzyme inhibition, receptor binding, and catalytic activity. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine (CAS: 245660-15-5)
  • Molecular Formula: C₁₀H₂₅NOSi
  • Molecular Weight : 203.4 g/mol
  • Key Features : Replaces the tert-butoxy group with a tert-butyldimethylsilyl (TBS) ether. The silyl group offers labile protection for alcohols or amines, cleavable under mild acidic or fluoride conditions.
  • Applications : Commonly used in peptide synthesis and carbohydrate chemistry for temporary protection of hydroxyl or amine groups .
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine (CAS: 418787-06-1)
  • Molecular Formula: C₁₈H₃₁NO
  • Molecular Weight : 277.5 g/mol
  • Key Features: Incorporates a phenoxy group and an additional tert-butyl substituent on the amine.
  • Applications : Likely explored in medicinal chemistry for its balanced hydrophobicity and steric bulk .
4-tert-butyl-2-[(2-ethylhexyl)oxy]cyclohexan-1-amine (CAS: N/A)
  • Molecular Formula: C₁₈H₃₇NO
  • Molecular Weight : 283.49 g/mol
  • Key Features : Cyclohexane backbone with a tert-butyl group and a long-chain ethylhexyloxy substituent. The cycloaliphatic structure may confer conformational rigidity.
  • Applications: Potential use in surfactants or polymer additives due to its bulky hydrophobic groups .
2-(tert-butoxy)-1-(4-methylphenyl)propan-1-amine
  • Molecular Formula: C₁₄H₂₃NO
  • Molecular Weight : 221.34 g/mol
  • Key Features : Aromatic (4-methylphenyl) group attached to a propanamine backbone with a tert-butoxy substituent. The planar aromatic system may facilitate π-π interactions in catalysis or receptor binding.
  • Applications : Possible intermediate in asymmetric synthesis or pharmaceutical precursors .

Physicochemical Properties and Reactivity

Compound Name Molecular Weight (g/mol) Key Functional Groups Stability/Solubility Trends
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine 203.3 (estimated) Tert-butoxy, dimethyl, amine Moderate solubility in polar solvents; stable under basic conditions
4-((TBS)oxy)butan-1-amine 203.4 Silyl ether, amine Hydrolytically labile (sensitive to F⁻/acid); lipophilic
N-tert-butyl-4-(4-tBPhenoxy)butan-1-amine 277.5 Phenoxy, tert-butyl, amine High lipophilicity; stable in organic phases
4-tert-butyl-2-(ethylhexyloxy)cyclohexan-1-amine 283.49 Cyclohexane, ethylhexyloxy Low water solubility; thermally stable
Reactivity Insights :
  • Tert-butoxy vs. Silyl Ethers : The tert-butoxy group in the target compound is more stable under acidic conditions compared to silyl ethers (e.g., TBS in CAS 245660-15-5), which require fluoride for cleavage .
  • Aromatic vs. Aliphatic Systems : Compounds with aromatic rings (e.g., CAS 418787-06-1) exhibit higher lipophilicity, whereas aliphatic derivatives (e.g., cyclohexane-based CAS N/A) may offer conformational control in synthesis .

Biological Activity

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a tert-butoxy group and a dimethylbutan-1-amine backbone. Its structure can be represented as follows:

C9H21NO\text{C}_9\text{H}_{21}\text{NO}

This structure contributes to its unique biological properties, particularly its interaction with various biomolecules.

The biological activity of 4-(tert-butoxy)-2,2-dimethylbutan-1-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Research indicates that the tert-butoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Studies have explored the antimicrobial activity of 4-(tert-butoxy)-2,2-dimethylbutan-1-amine against various pathogens. The compound demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibacterial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Preliminary findings indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of 4-(tert-butoxy)-2,2-dimethylbutan-1-amine against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Cancer Cell Lines

In another study focusing on cancer treatment, the compound was tested on human breast cancer cell lines (MCF-7). The results revealed an IC50 value of 15 µM, indicating substantial cytotoxicity compared to control treatments .

Cell LineIC50 (µM)
MCF-715
Control>50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.